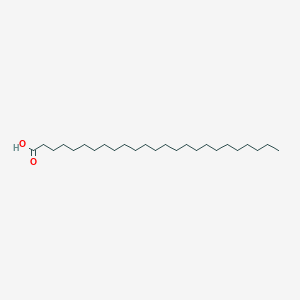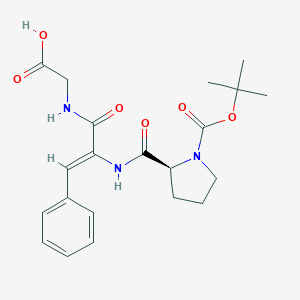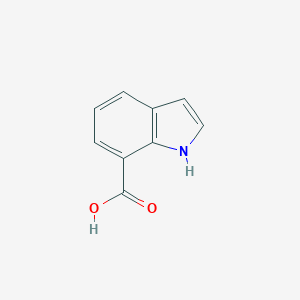
Acide indole-7-carboxylique
Vue d'ensemble
Description
Indole-7-carboxylic acid is a significant heterocyclic compound that belongs to the indole family. Indoles are known for their presence in various natural products and pharmaceuticals. This compound is characterized by a carboxylic acid group attached to the seventh position of the indole ring, making it a valuable intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Applications De Recherche Scientifique
Indole-7-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Serves as a precursor for biologically active compounds with potential therapeutic properties.
Medicine: Investigated for its role in drug development, particularly in anticancer and antimicrobial agents.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mécanisme D'action
Target of Action
Indole derivatives, including Indole-7-carboxylic acid, are known to interact with multiple receptors in the body, playing a significant role in cell biology . They are biologically active compounds used in the treatment of various disorders, including cancer and microbial infections .
Mode of Action
Indole and its derivatives, such as Indole-7-carboxylic acid, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules .
Biochemical Pathways
Indole-7-carboxylic acid is involved in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet . Gut microbiota plays a crucial role in this process. Indole propionic acid (IPA), a derivative of indole, can be converted into indole acetic acid (IA) and further conjugated with glycine to produce indoleacryloyl glycine in the liver .
Pharmacokinetics
It’s known that the lipophilicity of indole derivatives can facilitate their diffusion through lipid-rich bilayers, such as those found in mycobacterium tuberculosis, where they interact with targets like mmpl3 and elicit potent anti-tb activity .
Result of Action
The result of Indole-7-carboxylic acid’s action is diverse due to its interaction with multiple targets. It’s known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
The action of Indole-7-carboxylic acid is influenced by environmental factors, particularly the gut microbiota. The interaction between the host and microorganism widely affects the immune and metabolic status . Dysbiosis and impaired intestinal barrier function can lead to the translocation of microbiota and its products, triggering the immune system, inducing chronic inflammation, and leading to systemic metabolic disorders .
Analyse Biochimique
Biochemical Properties
Indole-7-carboxylic acid interacts with various enzymes, proteins, and other biomolecules. It is involved in the metabolism of tryptophan catalyzed by intestinal microorganisms
Cellular Effects
Indole-7-carboxylic acid influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of Indole-7-carboxylic acid are still being explored.
Molecular Mechanism
The molecular mechanism of Indole-7-carboxylic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Indole-7-carboxylic acid is involved in the metabolism of tryptophan catalyzed by intestinal microorganisms It interacts with various enzymes or cofactors, and may also affect metabolic flux or metabolite levels
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Indole-7-carboxylic acid can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . Another method includes the palladium-catalyzed cross-coupling reactions, which have been optimized for multi-kilogram scale production .
Industrial Production Methods: Industrial production of Indole-7-carboxylic acid often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The process typically requires stringent control of reaction conditions, including temperature, solvent choice, and catalyst concentration, to ensure the purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Indole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are typical reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of Lewis acids are commonly used.
Major Products:
Oxidation: Formation of indole-7-carboxylate derivatives.
Reduction: Formation of indole-7-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Comparaison Avec Des Composés Similaires
- Indole-3-carboxylic acid
- Indole-2-carboxylic acid
- Indole-5-carboxylic acid
Comparison: Indole-7-carboxylic acid is unique due to the position of the carboxylic acid group, which influences its chemical reactivity and biological activity. Compared to indole-3-carboxylic acid, it exhibits different substitution patterns and reactivity profiles, making it suitable for specific synthetic and industrial applications .
Propriétés
IUPAC Name |
1H-indole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9(12)7-3-1-2-6-4-5-10-8(6)7/h1-5,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDOBVFESNNYEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061869 | |
| Record name | 1H-Indole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1670-83-3 | |
| Record name | 1H-Indole-7-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1670-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-7-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001670833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole-7-carboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indole-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.274 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-Indole-7-carboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7YV38W955 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the unique structural features of 1H-Indole-7-carboxylic acid and how are they confirmed?
A1: 1H-Indole-7-carboxylic acid features a carboxylic acid group (-COOH) at the 7th position of the indole ring. This structure is confirmed using various spectroscopic techniques. Fourier Transform Infrared Spectroscopy (FTIR) identifies characteristic peaks for the carboxyl group, while 1H Nuclear Magnetic Resonance (1H NMR) spectroscopy confirms the presence and position of hydrogen atoms in the molecule. []
Q2: How does the structure of 1H-Indole-7-carboxylic acid influence its polymerization, and what is the significance of the resulting material?
A2: The carboxylic acid group and the N-H group in 1H-Indole-7-carboxylic acid facilitate hydrogen bonding interactions, playing a crucial role in the formation of nanowires during electropolymerization. [] These nanowires exhibit notable electrical conductivity (5 × 10−2 S cm−1) making them promising materials for applications like supercapacitors. []
Q3: How does 1H-Indole-7-carboxylic acid interact with biological targets, specifically the Insulin-like Growth Factor-1 Receptor (IGF-1R)?
A3: Research indicates that derivatives of 1H-Indole-7-carboxylic acid, such as 3-Cyano-1H-indole-7-carboxylic acid {1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl}amide, act as allosteric inhibitors of IGF-1R. [] This means they bind to a site on the receptor distinct from the primary binding site, inducing conformational changes that modulate the receptor's activity.
Q4: What is the significance of the allosteric inhibition of IGF-1R by 1H-Indole-7-carboxylic acid derivatives?
A4: Allosteric inhibition of IGF-1R presents a promising approach for selectively interfering with specific cellular signaling pathways. [] This selectivity is crucial in drug development as it can minimize off-target effects and improve the safety profile of potential therapeutics.
Q5: What is the electrochemical performance of nanowires derived from 1H-Indole-7-carboxylic acid?
A5: Poly(indole-7-carboxylic acid) (PICA) nanowires exhibit a high specific capacitance of 373.2 F g−1 at a current density of 2.5 A g−1 in a 1.0 M H2SO4 solution. [] They also demonstrate excellent cycling stability, retaining 91% of their capacitance after 1000 charge-discharge cycles. [] These properties highlight their potential for high-performance energy storage devices.
Q6: What are the potential applications of 1H-Indole-7-carboxylic acid derivatives in medicinal chemistry?
A6: Derivatives of 1H-Indole-7-carboxylic acid have shown potential as inhibitors of cyclic adenosine-3′,5′-monophosphate phosphodiesterase. [] This enzyme plays a role in regulating cellular processes, and its inhibition can have therapeutic implications for various conditions.
Q7: How does the synthesis of 1H-Indole-7-carboxylic acid contribute to its research and applications?
A7: The development of novel synthetic routes for 1H-Indole-7-carboxylic acid is crucial for accessing this important building block efficiently. [, ] These methods enable researchers to explore its chemical properties, synthesize diverse derivatives, and investigate their potential in various fields.
Q8: Can you elaborate on the role of the "CI" subunit in the context of 1H-Indole-7-carboxylic acid derivatives and DNA alkylation?
A8: Studies utilizing the simplified "CI" subunit, 1,2,7,7a-tetrahydrocycloprop[1,2-c]indol-4-one, in place of the "CPI" subunit found in (+)-CC-1065 have provided valuable insights into the DNA alkylation mechanism. [] Despite being a more reactive alkylating agent, CI demonstrates a similar DNA alkylation profile to CPI. This suggests that the non-covalent binding selectivity of these agents plays a crucial role in directing the electrophilic subunit to specific A+T-rich regions of DNA for alkylation. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


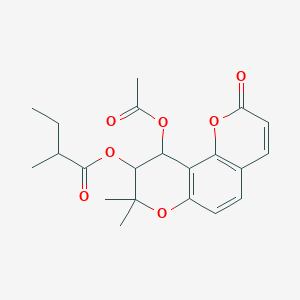
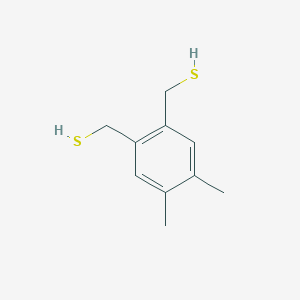
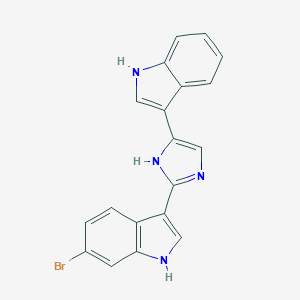

![[4-(Acetyloxymethyl)-5-hydroxy-6-methylpyridin-1-ium-3-yl]methyl acetate;chloride](/img/structure/B159107.png)
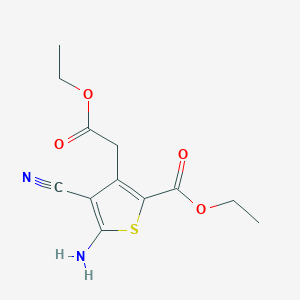
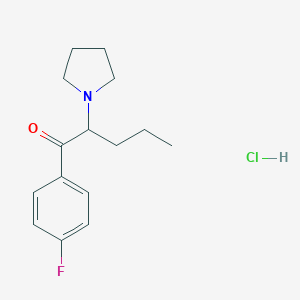
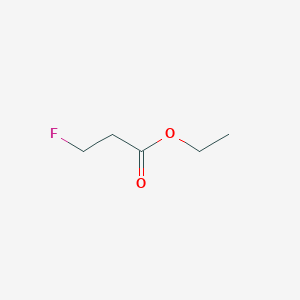

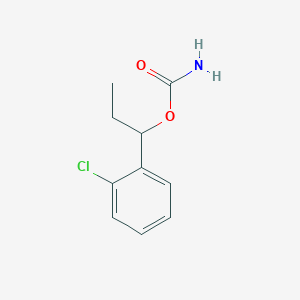
![1,2-Diazabicyclo[2.2.2]octan-3-one](/img/structure/B159120.png)

